molecular formula C12H17N3S B11752800 [(1-propyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine

[(1-propyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine

Cat. No.: B11752800
M. Wt: 235.35 g/mol
InChI Key: PAQREXGKDZIUQB-UHFFFAOYSA-N
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Description

[(1-propyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine is an organic compound that features a pyrazole ring and a thiophene ring connected by a methylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-propyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the thiophene ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Linking the pyrazole and thiophene rings: The final step involves the alkylation of the pyrazole and thiophene rings with a suitable methylamine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(1-propyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein-protein interactions.

Mechanism of Action

The mechanism of action of [(1-propyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiophene rings can engage in π-π stacking interactions and hydrogen bonding, allowing the compound to modulate the activity of its targets. The methylamine linker provides flexibility, enabling the compound to adopt various conformations and enhance its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • [(1-methyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine
  • [(1-propyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine
  • [(1-propyl-1H-pyrazol-3-yl)methyl][(pyridin-2-yl)methyl]amine

Uniqueness

[(1-propyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine is unique due to the presence of both a pyrazole and a thiophene ring, which confer distinct electronic and steric properties. This combination allows the compound to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

1-(1-propylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C12H17N3S/c1-2-6-15-7-5-11(14-15)9-13-10-12-4-3-8-16-12/h3-5,7-8,13H,2,6,9-10H2,1H3

InChI Key

PAQREXGKDZIUQB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CC=CS2

Origin of Product

United States

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